Bimoclomol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bimoclomol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring, a piperidine ring, and a carboximidoyl chloride group, making it a unique and versatile molecule in the field of organic chemistry. Its structure allows for various chemical reactions and applications, particularly in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimoclomol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached via an etherification reaction using a suitable alcohol and an alkyl halide.
Formation of the Carboximidoyl Chloride Group: The carboximidoyl chloride group can be introduced through a reaction with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Bimoclomol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloride group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or amides.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Bimoclomol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bimoclomol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in metabolic pathways, leading to the accumulation or depletion of certain metabolites .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as niacin and pyridoxine, which also contain a pyridine ring, have similar structural features and biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives, which contain a piperidine ring, share similar chemical properties and applications.
Uniqueness
Bimoclomol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications .
Properties
Molecular Formula |
C14H20ClN3O2 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(3E)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14+ |
InChI Key |
NMOVJBAGBXIKCG-SAPNQHFASA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/Cl)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O |
Synonyms |
imoclomol bimoclomol, maleate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.